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Compound of Interest

Compound Name: N-Methyl-4-nitroaniline

Cat. No.: B087028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the characterization of N-Methyl-
4-nitroaniline using *H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed
experimental protocols, spectral data summaries, and structural assignments are presented to
facilitate its identification and analysis in research and development settings.

Introduction

N-Methyl-4-nitroaniline is a chemical intermediate utilized in the synthesis of dyes,
pharmaceuticals, and other organic compounds.[1][2][3] Accurate structural confirmation and
purity assessment are critical, for which NMR spectroscopy is an indispensable tool. This
application note outlines the standardized procedures for acquiring and interpreting *H and 3C
NMR spectra of N-Methyl-4-nitroaniline.

Chemical Structure and Atom Numbering

The chemical structure of N-Methyl-4-nitroaniline is shown below with [UPAC numbering for
unambiguous assignment of NMR signals.

Caption: Chemical structure of N-Methyl-4-nitroaniline with atom numbering.

Quantitative NMR Data
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The following tables summarize the *H and 3C NMR spectral data for N-Methyl-4-nitroaniline
recorded in different deuterated solvents. Chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectral Data of N-Methyl-4-nitroaniline

. . Coupling
Chemical Shift o
Solvent Atom Multiplicity Constant (J)
(3) ppm
Hz
DMSO-ds H2, H6 8.02 d 9.0
H3, H5 6.62 d 9.0
NH 7.32 brs -
CHs 2.81 d 51
CDClIs H2, H6 8.09 d 9.5
H3, H5 6.53 d 9.5
NH 4.70 brs -
CHs 2.94 d 5.2

Data compiled from multiple sources.[4][5] d = doublet, br s = broad singlet

Table 2: *C NMR Spectral Data of N-Methyl-4-nitroaniline
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Solvent Atom Chemical Shift (8) ppm
DMSO-ds C4 (C-NO2) 156.67
C1 (C-NH) 136.63

C2,C6 127.37

C3,C5 113.35

CHs 39.5 (overlapped with solvent)
Acetone-de C4 (C-NO2) 154.2
C1 (C-NH) 138.8

C2,C6 126.5

C3,C5 110.9

CHs 30.7

Data compiled from multiple sources.[6][7]

Experimental Protocols

A generalized protocol for obtaining high-quality NMR spectra of N-Methyl-4-nitroaniline is

provided below.

Sample Preparation

o Weigh approximately 10-20 mg of N-Methyl-4-nitroaniline.

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDClI3).

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition
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 Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
e Tune and shim the spectrometer to optimize magnetic field homogeneity.

e ForH NMR:

[¢]

Spectrometer Frequency: 300-500 MHz.

[e]

Pulse Program: Standard single-pulse (zg30).

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16.

[e]

e For 13C NMR:

o

Spectrometer Frequency: 75-125 MHz.

[¢]

Pulse Program: Proton-decoupled single-pulse (zgpg30).

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay (d1): 2-5 seconds.

o

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the *H spectrum to determine proton ratios.
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o Analyze peak multiplicities and coupling constants to elucidate the spin-spin coupling

network.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical relationship
between the molecule's structure and its NMR signals.
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Caption: Experimental workflow for NMR characterization.
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Caption: Correlation of molecular structure with observed NMR signals.

Interpretation of Spectra

e 1H NMR Spectrum: The aromatic region displays a characteristic AA'BB' system with two
doublets, consistent with a 1,4-disubstituted benzene ring. The downfield doublet (~8.0-8.1
ppm) corresponds to the protons ortho to the electron-withdrawing nitro group, while the
upfield doublet (~6.5-6.6 ppm) corresponds to the protons ortho to the electron-donating N-
methylamino group. The methyl protons appear as a doublet due to coupling with the
adjacent NH proton. The NH proton itself is typically a broad singlet, the chemical shift of
which is highly dependent on solvent and concentration.[4][8]

e 13C NMR Spectrum: The spectrum shows six distinct carbon signals as expected from the
molecule's symmetry. The two quaternary carbons (C1 and C4) are readily identified. The
carbon attached to the nitro group (C4) is the most downfield aromatic signal due to strong
deshielding. The methyl carbon (C7) appears at the highest field (~30 ppm).

Conclusion

This application note provides a standardized framework for the *H and 3C NMR
characterization of N-Methyl-4-nitroaniline. The tabulated data and detailed protocols offer a
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reliable reference for researchers in synthetic chemistry and drug development, ensuring
accurate and reproducible analysis of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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